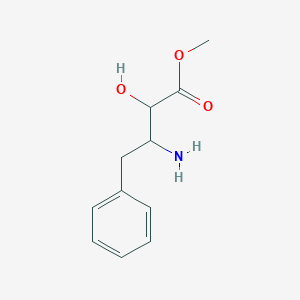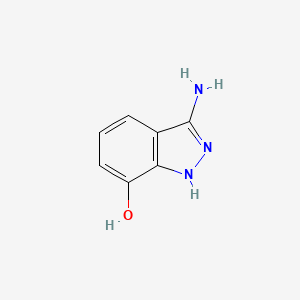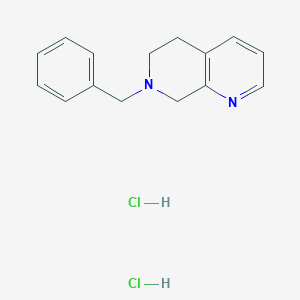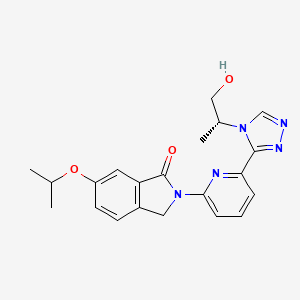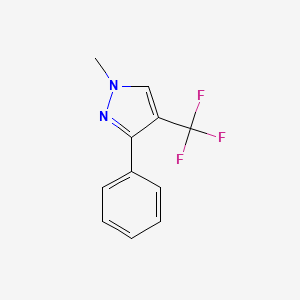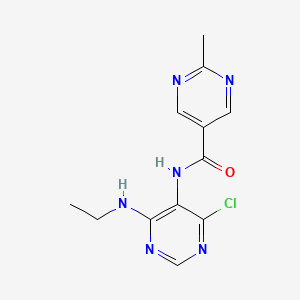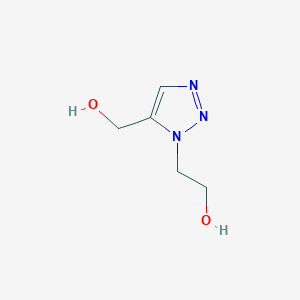
2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol is a chemical compound that features a triazole ring substituted with a hydroxymethyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the 1,2,3-triazole ring. The hydroxymethyl group can be introduced via a subsequent functionalization step.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different ring structure.
2,5-Furandimethanol (FDM): Another compound with hydroxymethyl groups, used in similar applications.
Uniqueness
2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity. This makes it a versatile building block for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-[5-(hydroxymethyl)triazol-1-yl]ethanol |
InChI |
InChI=1S/C5H9N3O2/c9-2-1-8-5(4-10)3-6-7-8/h3,9-10H,1-2,4H2 |
Clave InChI |
QBQCIGUYLGBNOP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=N1)CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


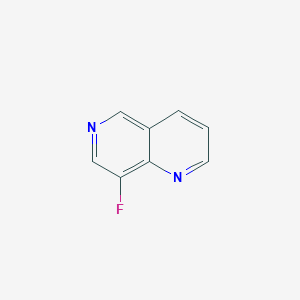
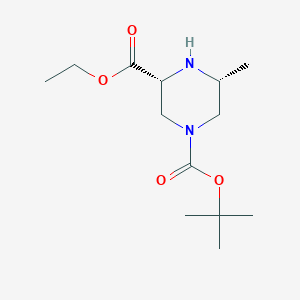
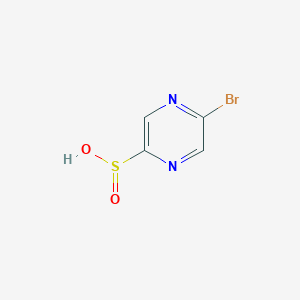
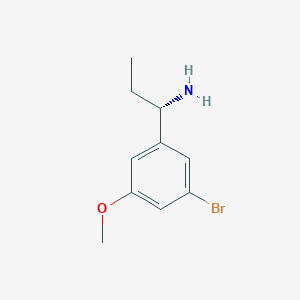
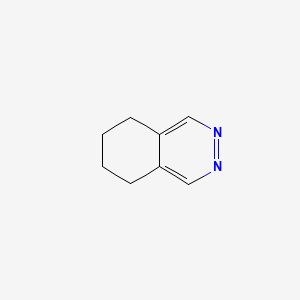

![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
